N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-indole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18-12-13-3-1-2-4-17(13)22-23(18)10-9-21-19(25)15-5-6-16-14(11-15)7-8-20-16/h5-8,11-12,20H,1-4,9-10H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGPCCNUVQBNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-indole-5-carboxamide (CAS Number: 2097930-77-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.395 g/mol
- Purity : Typically around 95%.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of indole derivatives with tetrahydrocinnoline intermediates. One effective method includes microwave-assisted synthesis which enhances reaction efficiency and yield.
Anticancer Properties
Research indicates that this compound exhibits antiproliferative activity , particularly against various cancer cell lines. The mechanism involves:
- Inhibition of Tubulin Polymerization : Similar to other quinoxaline derivatives, it targets the colchicine site on tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells such as HeLa and K562.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells:
- Binding Affinity : The compound's structure allows it to interact effectively with tubulin.
- Cell Cycle Disruption : By inhibiting microtubule formation, it disrupts normal cell division processes.
- Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells through pathways activated by microtubule disruption.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indole + Tetrahydrocinnoline | Antiproliferative |
| 3-Oxoquinoxaline | Quinoxaline core | Antimicrobial |
| Tetrahydroquinoxaline | Saturated quinoxaline | Anticancer |
This table illustrates the unique structural aspects of this compound while highlighting its potential applications in drug development.
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of similar compounds in preclinical models:
- Study on Antiproliferative Effects : A study published in a peer-reviewed journal found that indole derivatives significantly inhibited the growth of tumor cells in vitro .
- Antimicrobial Screening : Compounds with similar structures have been screened for antimicrobial activity with promising results against both gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
Target Compound: The cinnolin derivative (3-oxo-5,6,7,8-tetrahydrocinnolin) distinguishes this molecule from analogs. Cinnolins are less common in drug design compared to indoles or thiazoles but offer unique electronic properties due to their fused aromatic-nitrogen systems.
Analog 1: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives ()
- Core : Combines indole with thiazolone, a sulfur-containing heterocycle.
- Key Differences: The thiazolone ring provides hydrogen-bonding sites (NH and carbonyl groups) absent in the cinnolin-based target. This may enhance solubility but reduce membrane permeability compared to the more lipophilic cinnolin system .
Analog 2 : 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids ()
- Core: Integrates indole with thiazolidinone, a scaffold associated with antidiabetic and antimicrobial activity.
- In contrast, the cinnolin derivative’s rigidity may favor selective non-covalent interactions .
Analog 3 : Triazolo-pyridine derivatives ()
- Core : Features a [1,2,4]triazolo[4,3-a]pyridine fused system.
- Key Differences: The triazole ring introduces additional nitrogen atoms, improving water solubility and metal-binding capacity. However, the cinnolin system’s larger π-conjugated system may offer stronger aromatic stacking interactions .
Substituent and Linker Analysis
Target Compound :
- Ethyl Linker : A short alkyl chain balances flexibility and steric constraints.
Analogs :
- Carboxylic Acid/Ester Groups : and highlight indole-2-carboxylic acid derivatives, which prioritize acidity and ionic interactions. The target’s carboxamide group offers neutral pH stability and protease resistance .
- Aryl and Cyclohexyl Substituents : In , bulky substituents (e.g., cyclohexylethoxy) are used to modulate lipophilicity and target selectivity. The target compound’s simpler ethyl linker may favor broader target engagement .
Analogs :
Pharmacological Implications (Inferred)
- Cinnolin vs. Thiazolidinone: The cinnolin core’s rigidity may improve binding to flat enzymatic pockets (e.g., kinases), whereas thiazolidinones’ flexibility suits allosteric sites.
- PPARγ) .
Tabulated Comparison
Q & A
Basic Research Questions
What are the standard synthetic routes for N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-indole-5-carboxamide?
The synthesis typically involves multi-step pathways, including:
- Coupling reactions : Amide bond formation between the indole-5-carboxamide and the tetrahydrocinnolinyl ethyl moiety using agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI .
- Heterocyclic ring formation : Cyclization steps for the tetrahydrocinnolinone core under reflux conditions with acetic acid and sodium acetate .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) are used to enhance yield and selectivity .
Key validation : Monitor intermediates via TLC and purify via recrystallization or column chromatography .
How is the structural characterization of this compound performed in academic research?
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement, particularly for assessing bond angles and disorder .
- Spectroscopic methods :
- Elemental analysis : Validate empirical formula consistency .
What preliminary assays are used to evaluate its biological activity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., leukemia, breast cancer) using MTT assays .
- Enzyme inhibition : Test kinase or protease inhibition via fluorescence-based assays (IC₅₀ determination) .
- Molecular docking : Predict binding affinities to targets like EGFR or HDACs using AutoDock Vina .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data for this compound?
- Comparative structural analysis : Use X-ray crystallography to identify polymorphic forms or conformational changes affecting activity .
- Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-specific effects .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., quinazolinone-indole hybrids) to identify trends .
What strategies optimize the compound’s bioactivity and selectivity?
- SAR studies : Modify substituents (e.g., fluorination at the quinazolinone core) to enhance target binding .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- Computational modeling : Use QSAR to predict modifications that reduce off-target interactions .
What crystallographic challenges arise during structural analysis, and how are they addressed?
- Disorder in the ethyl linker : Apply SHELXL’s PART instruction to model alternative conformations .
- Twinning : Use TWIN commands in SHELX for data integration .
- Weak diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants .
How is the compound’s pharmacokinetic profile assessed in preclinical studies?
- ADME assays :
- In vivo models : Administer orally to rodents and measure plasma half-life (t₁/₂) and bioavailability (F%) .
What methodologies validate the compound’s mechanism of action in epigenetic regulation?
- HDAC inhibition assays : Measure deacetylase activity in cell lysates using fluorogenic substrates (e.g., Boc-Lys-TMCA) .
- ChIP-seq : Assess histone acetylation changes at target gene promoters .
- CRISPR knockouts : Validate target specificity by comparing activity in WT vs. HDAC-deficient cells .
How is toxicity assessed during lead optimization?
- In vitro cytotoxicity : Screen against non-cancerous cell lines (e.g., HEK293) to determine selectivity indices .
- hERG assay : Measure potassium channel inhibition to predict cardiac risks .
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
